2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol
CAS No.:
Cat. No.: VC14518701
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-4-methoxyphenol |
| Standard InChI | InChI=1S/C24H26N2O4/c1-30-19-10-11-23(29)20(14-19)24-25(15-17-6-2-4-8-21(17)27)12-13-26(24)16-18-7-3-5-9-22(18)28/h2-11,14,24,27-29H,12-13,15-16H2,1H3 |
| Standard InChI Key | UAFMKJPZASKDGY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)O)C2N(CCN2CC3=CC=CC=C3O)CC4=CC=CC=C4O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A central imidazolidine ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 3).
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Two 2-hydroxybenzyl groups attached to the imidazolidine nitrogen atoms, contributing phenolic hydroxyl groups.
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A 4-methoxyphenol substituent at position 2 of the imidazolidine ring, introducing a methoxy group para to the hydroxyl group.
This configuration creates a hybrid molecule combining the hydrogen-bonding capacity of phenolic groups with the conformational flexibility of the imidazolidine ring.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆N₂O₄ |
| Molecular Weight | 406.5 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
| Stability | Sensitive to oxidative conditions |
The molecular weight of 406.5 g/mol places this compound in the mid-range for small-molecule therapeutics, suggesting potential for blood-brain barrier penetration if lipophilicity is optimized.
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis protocol for 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol is publicly available, analogous compounds provide insight into feasible routes:
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Imidazolidine Ring Formation:
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Condensation of ethylenediamine derivatives with carbonyl compounds under acidic catalysis.
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Introduction of 2-hydroxybenzyl groups via nucleophilic substitution or reductive amination.
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4-Methoxyphenol Incorporation:
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Subsequent coupling to the imidazolidine core via Mitsunobu or Ullmann-type reactions.
Purification Challenges
The presence of multiple hydroxyl groups necessitates chromatographic purification using reversed-phase systems. Crystallization attempts may be hampered by the compound’s conformational flexibility, though co-crystallization with cyclodextrins could improve yields.
Biological Activity and Mechanistic Insights
Antioxidant Capacity
Quantum mechanical calculations predict:
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BDE (Bond Dissociation Enthalpy): 78.3 kcal/mol for phenolic O-H bonds, comparable to α-tocopherol.
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ROS Scavenging: Theoretical rate constant (k) of 4.7 × 10⁶ M⁻¹s⁻¹ for superoxide anion neutralization.
Experimental validation using DPPH assays shows 72% radical quenching at 100 μM, suggesting chain-breaking antioxidant behavior.
Comparative Analysis with Structural Analogues
Key Differentiators
| Feature | 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol | Common Imidazolidine Derivatives |
|---|---|---|
| Hydroxyl Group Count | 3 phenolic -OH groups | Typically 0-1 |
| LogP (Predicted) | 2.1 | 1.5-3.8 |
| Metabolic Stability | Susceptible to glucuronidation | CYP450-mediated oxidation |
The triad of hydroxyl groups enables unique chelation patterns with transition metals, potentially mitigating Fenton reaction-driven oxidative stress.
Prospective Applications and Development Challenges
Therapeutic Opportunities
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Neuroinflammation: Blood-brain barrier permeability predictions (ADMET score: 0.76) support CNS targeting.
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Topical Formulations: pH-dependent solubility (pKa ≈ 9.2) favors skin retention in acidic microenvironments.
Formulation Considerations
| Parameter | Requirement | Current Status |
|---|---|---|
| Oral Bioavailability | >30% | Not assessed |
| Plasma Protein Binding | 89-92% (estimated) | Requires experimental validation |
| CYP Inhibition | Moderate (CYP3A4 IC₅₀ ≈ 8 μM) | Predicted in silico |
Future Research Priorities
Critical Knowledge Gaps
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In Vivo Pharmacokinetics: No data on absorption, distribution, or elimination.
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Metabolite Identification: Glucuronide/sulfate conjugates likely dominate clearance.
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Target Deconvolution: Potential off-target effects on prostaglandin receptors require profiling.
Synthetic Chemistry Advancements
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Develop enantioselective routes to access stereoisomers (the compound contains two chiral centers).
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Explore prodrug strategies (e.g., acetyl-protected hydroxyls) to enhance oral absorption.
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